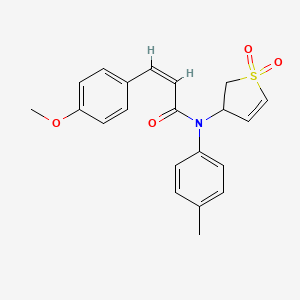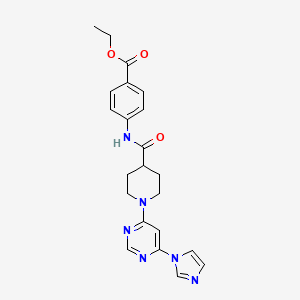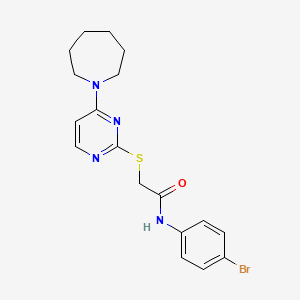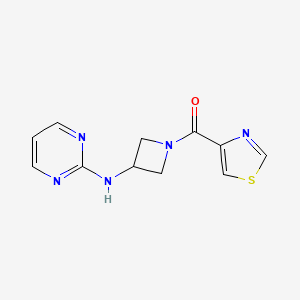
4-(1-Adamantylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(1-Adamantylamino)-4-oxobutanoic acid” is a compound that contains an adamantyl group. Adamantyl is a bulky, diamond-like structure that is often used in medicinal chemistry, catalyst development, and nanomaterials due to its unique structural, biological, and stimulus-responsive properties . The adamantyl group is known for its stability and reactivity when compared to simple hydrocarbon derivatives .
Synthesis Analysis
The synthesis of adamantyl-substituted compounds is often achieved via carbocation or radical intermediates . For instance, the synthesis of novel adamantyl and homoadamantyl-substituted β-hydroxybutyric acids has been achieved using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .Molecular Structure Analysis
The molecular structure of adamantyl compounds is characterized by a high degree of symmetry . The adamantyl group can readily intercept other groups to form new compounds . For example, in one study, the resulting adamantyl radical was found to readily intercept aldoxime to give an amino radical .Chemical Reactions Analysis
Adamantyl compounds are known for their unique reactivity. They can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry and are members of the larger family of diamondoids .Scientific Research Applications
4-(1-Adamantylamino)-4-oxobutanoic acid has been studied extensively for its potential applications in the pharmaceutical and biotechnological fields. This compound has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant effects, and it has been studied for its potential applications in drug delivery, gene therapy, and tissue engineering. In addition, this compound has been investigated for its potential use in the treatment of cancer and other diseases. This compound has also been studied for its potential as an anti-aging agent.
Mechanism of Action
Target of Action
Adamantane derivatives, which this compound is a part of, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes, like this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . This suggests that the compound might interact with its targets through radical-based functionalization reactions .
Biochemical Pathways
It’s worth noting that adamantane derivatives are known to directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups . This suggests that the compound might affect various biochemical pathways involving these functional groups.
Pharmacokinetics
Adamantane derivatives are known for their unique structural properties, which might influence their pharmacokinetic behavior .
Result of Action
Given the diverse applications of adamantane derivatives in medicinal chemistry, catalyst development, and nanomaterials , it can be inferred that the compound might have a wide range of molecular and cellular effects.
Action Environment
The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that various environmental factors might influence their action .
Advantages and Limitations for Lab Experiments
The use of 4-(1-Adamantylamino)-4-oxobutanoic acid in laboratory experiments has several advantages and limitations. One advantage is that this compound is relatively easy to synthesize, and it can be produced in large quantities. In addition, this compound is relatively stable, and it can be stored for long periods of time without significant degradation. A limitation of using this compound in laboratory experiments is that it is toxic in large doses, and it can cause adverse effects if not used properly.
Future Directions
4-(1-Adamantylamino)-4-oxobutanoic acid has a wide range of potential applications in the pharmaceutical and biotechnological fields, and there are several potential future directions for research. One potential direction is to further investigate the biochemical and physiological effects of this compound, including its effects on inflammation, tumor growth, and oxidative stress. In addition, further research could be conducted to investigate the potential applications of this compound in drug delivery, gene therapy, and tissue engineering. Finally, further research could be conducted to investigate the potential use of this compound as an anti-aging agent.
Synthesis Methods
4-(1-Adamantylamino)-4-oxobutanoic acid can be synthesized using a variety of methods, including chemical synthesis and biotechnological methods. Chemical synthesis involves the use of a variety of organic chemicals and reagents, such as bromoacetic acid, sodium bromide, and potassium chloride. This method is often used to produce this compound in large quantities. Alternatively, this compound can be synthesized through biotechnological methods, such as microbial fermentation. This method involves the use of a variety of microorganisms, such as Escherichia coli, to produce this compound.
properties
IUPAC Name |
4-(1-adamantylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-12(1-2-13(17)18)15-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAQEOVRNCJNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2790224.png)
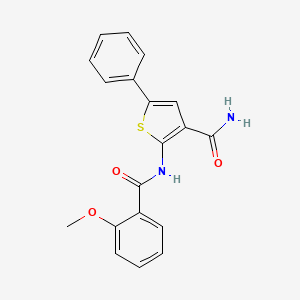


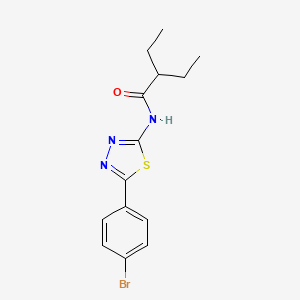
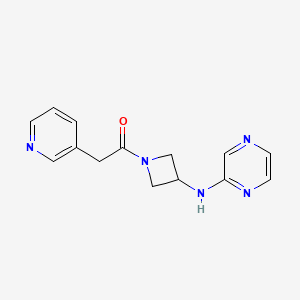
![Methyl 4-[(2-carbamoyl-1-benzofuran-3-yl)carbamoyl]benzoate](/img/structure/B2790233.png)


